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Compound of Interest

Compound Name: BMS-986339

Cat. No.: B11929565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and

experimental methodologies related to BMS-986339, a novel farnesoid X receptor (FXR)

agonist, in the context of models relevant to primary sclerosing cholangitis (PSC). While

primarily investigated for nonalcoholic steatohepatitis (NASH), its mechanism of action holds

significant therapeutic potential for cholestatic liver diseases like PSC.

Core Mechanism of Action: FXR Agonism
BMS-986339 is an orally active, non-bile acid agonist of the farnesoid X receptor.[1][2][3][4]

FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism,

and inflammation.[5][6] In cholestatic diseases such as PSC, impaired bile flow leads to the

accumulation of toxic bile acids, triggering inflammation and fibrosis.[2] By activating FXR,

BMS-986339 is designed to protect against cholestasis-induced liver injury.[5]

The activation of FXR by BMS-986339 leads to the downstream regulation of key genes

involved in bile acid synthesis and transport. One of the crucial targets is the induction of the

fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which in turn inhibits the

synthesis of bile acids in hepatocytes.[1][2][3] This mechanism helps to reduce the overall bile

acid pool and protect the liver from bile acid-induced toxicity.
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The primary publicly available preclinical data for BMS-986339 in a model relevant to PSC

comes from studies utilizing the bile duct ligation (BDL) mouse model. The BDL model is a

widely used experimental model that mimics obstructive cholestatic liver injury, a key feature of

PSC.[1][7]

Quantitative Data from the Mouse Bile Duct Ligation
(BDL) Model
The following tables summarize the key quantitative findings from the study by Nara et al.

(2022) in the mouse BDL model.[1]

Table 1: Effect of BMS-986339 on Gene Expression in the Ileum of BDL Mice

Treatment Group
Dose (mg/kg, p.o.,
once daily for 9
days)

Fgf15 Gene
Expression (Fold
Change vs.
Vehicle)

SHP Gene
Expression (Fold
Change vs.
Vehicle)

Vehicle - 1.0 1.0

BMS-986339 0.3
Similar induction to

higher doses

Similar induction to

higher doses

BMS-986339 1
Similar induction to

higher doses

Similar induction to

higher doses

BMS-986339 3
Similar induction to

higher doses

Similar induction to

higher doses

BMS-986339 10 Significant Induction Significant Induction

Note: The source states that all doses induced Fgf15 and SHP gene expression to a similar

extent, with the 10 mg/kg dose highlighted for its antifibrotic efficacy.[1]

Table 2: Antifibrotic Efficacy of BMS-986339 in the Liver of BDL Mice
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Treatment Group
Dose (mg/kg, p.o.,
once daily for 9
days)

Hydroxyproline/Tot
al Protein Ratio (vs.
Vehicle)

Collagen Levels
(vs. Vehicle)

Vehicle - Baseline Baseline

BMS-986339 10 Decreased Decreased

Table 3: In Vitro Activity of BMS-986339

Assay Cell Line Parameter Value

BSEP Gene

Expression
Huh-7 cells IC50 4.5 µM

OATP1B3 Inhibition - IC50 1.44 µM

BSEP Inhibition - IC50 1.5 µM

hUGT1A1 Inhibition - IC50 4.85 µM

Experimental Protocols
Bile Duct Ligation (BDL) Mouse Model of Cholestatic
Fibrosis
This protocol is based on the methodology described for evaluating the antifibrotic efficacy of

BMS-986339.[1]

Objective: To induce cholestatic liver injury and fibrosis in mice to evaluate the therapeutic

efficacy of a test compound.

Animal Model: Male C57BL/6 mice are commonly used for this procedure.

Procedure:

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

Surgical Preparation: Shave the abdominal area and disinfect the surgical site.
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Incision: Make a midline laparotomy incision to expose the abdominal cavity.

Bile Duct Identification: Gently retract the liver to locate the common bile duct.

Ligation: Ligate the common bile duct in two places with a surgical suture and transect the

duct between the two ligations.

Closure: Close the abdominal wall and skin with sutures.

Post-operative Care: Provide appropriate post-operative care, including analgesics and

monitoring for recovery.

Compound Administration: Begin daily oral administration of BMS-986339 (at doses of 0.3,

1, 3, and 10 mg/kg) or vehicle.[1]

Study Duration: Continue the treatment for a predefined period, in this case, 9 days.[1]

Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver

tissue for analysis of fibrosis markers (e.g., hydroxyproline content, collagen levels) and

gene expression.[1]

Signaling Pathways and Experimental Workflows
FXR Signaling Pathway in Hepatocytes
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Caption: FXR activation by BMS-986339 in hepatocytes.

Experimental Workflow for the BDL Mouse Model Study

Start: C57BL/6 Mice
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Post-operative
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End: Data Interpretation
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Caption: Workflow of the preclinical BDL model experiment.

Future Directions and Considerations
The promising anti-fibrotic effects of BMS-986339 in the BDL model suggest its potential as a

therapeutic agent for PSC. However, further research is warranted to fully elucidate its efficacy

and safety profile in the context of this specific disease.

Evaluation in other PSC Models: While the BDL model is informative, other preclinical

models that recapitulate different aspects of PSC, such as the Mdr2 knockout mouse or

models of immune-mediated cholangitis, would provide a more comprehensive

understanding of the therapeutic potential of BMS-986339.

Long-term Efficacy and Safety: Chronic dosing studies are necessary to evaluate the long-

term efficacy and safety of BMS-986339.

Combination Therapies: Investigating BMS-986339 in combination with other therapeutic

agents, such as immunomodulators, could offer synergistic benefits for the treatment of PSC.

This technical guide summarizes the currently available public information on BMS-986339 for

models relevant to PSC. As more data becomes available, this document will be updated to

provide the most current and comprehensive overview for the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35704802/
https://www.scilit.com/publications/f3674ac17329f6c69837be2de915bda0
https://www.researchgate.net/publication/377170977_Discovery_of_LH10_a_novel_fexaramine-based_FXR_agonist_for_the_treatment_of_liver_disease?_tp=eyJjb250ZXh0Ijp7InBhZ2UiOiJzY2llbnRpZmljQ29udHJpYnV0aW9ucyIsInByZXZpb3VzUGFnZSI6bnVsbCwic3ViUGFnZSI6bnVsbH19
https://www.researchgate.net/publication/361344527_Discovery_of_BMS-986339_a_Pharmacologically_Differentiated_Farnesoid_X_Receptor_Agonist_for_the_Treatment_of_Nonalcoholic_Steatohepatitis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3850878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3850878/
https://www.benchchem.com/product/b11929565#bms-986339-for-primary-sclerosing-cholangitis-models
https://www.benchchem.com/product/b11929565#bms-986339-for-primary-sclerosing-cholangitis-models
https://www.benchchem.com/product/b11929565#bms-986339-for-primary-sclerosing-cholangitis-models
https://www.benchchem.com/product/b11929565#bms-986339-for-primary-sclerosing-cholangitis-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11929565?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

